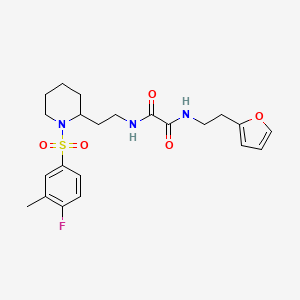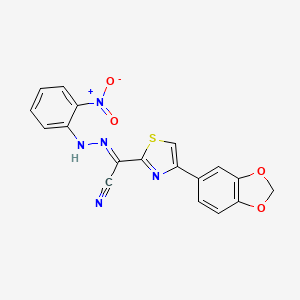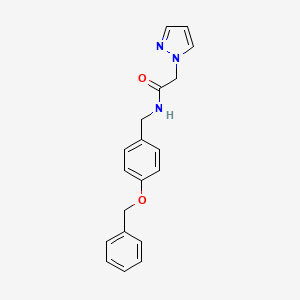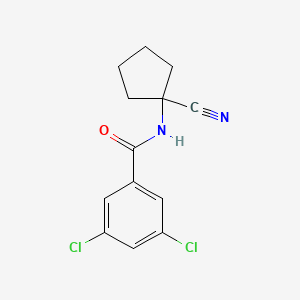
N-(3-methyl-1H-pyrazol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-1H-pyrazol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H28N6O3S and its molecular weight is 504.61. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-1H-pyrazol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1H-pyrazol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including compounds structurally related to the one of interest, have shown significant antioxidant activity. These complexes demonstrate how the chemical structure influences the self-assembly process and biological activities, including antioxidant properties. The study highlights the effect of hydrogen bonding on the formation of supramolecular architectures and their potential biological applications (Chkirate et al., 2019).
Synthesis of Novel Derivatives
Research involving acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties as novel derivatives indicates a method for synthesizing new compounds. These derivatives have been successfully synthesized and characterized, suggesting their potential for further biological and chemical investigation (Nguyen et al., 2022).
Antitumor and Antifungal Activities
A study on novel 4(3H)-quinazolinones containing biologically active moieties highlighted their synthesis and potential antitumor and antifungal activities. This research exemplifies how modifications to the chemical structure can lead to compounds with significant biological activities, suggesting a pathway for developing new therapeutic agents (El-bayouki et al., 2011).
Anti-inflammatory Activity
The synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has been investigated for anti-inflammatory activity. This study showcases the potential for these compounds to serve as leads in the development of new anti-inflammatory drugs (Sunder et al., 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methyl-1H-pyrazol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide involves the condensation of 3-methyl-1H-pyrazole-5-carboxylic acid with 2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid, followed by the addition of acetic anhydride and triethylamine to form the final product.", "Starting Materials": [ "3-methyl-1H-pyrazole-5-carboxylic acid", "2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid", "acetic anhydride", "triethylamine" ], "Reaction": [ "Step 1: Condensation of 3-methyl-1H-pyrazole-5-carboxylic acid with 2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate N-(3-methyl-1H-pyrazol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide.", "Step 2: Addition of acetic anhydride and triethylamine to the intermediate to form the final product N-(3-methyl-1H-pyrazol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide." ] } | |
CAS番号 |
896683-81-1 |
製品名 |
N-(3-methyl-1H-pyrazol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide |
分子式 |
C26H28N6O3S |
分子量 |
504.61 |
IUPAC名 |
N-(5-methyl-1H-pyrazol-3-yl)-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H28N6O3S/c1-18-15-23(30-29-18)28-24(33)17-36-26-27-22-8-7-20(31-11-13-35-14-12-31)16-21(22)25(34)32(26)10-9-19-5-3-2-4-6-19/h2-8,15-16H,9-14,17H2,1H3,(H2,28,29,30,33) |
InChIキー |
MNVOWKPNOGHXQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2575447.png)


![1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2575451.png)
![2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2575454.png)
![6-Tert-butyl-2-[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2575456.png)

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2575458.png)

![N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2575461.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2575466.png)

